3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone
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Overview
Description
3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylacetophenone and trifluoromethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-Methylacetophenone+Trifluoromethylbenzoyl chlorideAlCl33-(4-Methylphenyl)-2’-trifluoromethylpropiophenone
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylbenzoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-2’-trifluoromethylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2’-fluoromethylpropiophenone
- 3-(4-Methylphenyl)-2’-chloromethylpropiophenone
- 3-(4-Methylphenyl)-2’-bromomethylpropiophenone
Uniqueness
3-(4-Methylphenyl)-2’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with other halogen substituents.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-6-8-13(9-7-12)10-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVQDJQYAVVHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644137 |
Source
|
Record name | 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-99-5 |
Source
|
Record name | 3-(4-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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